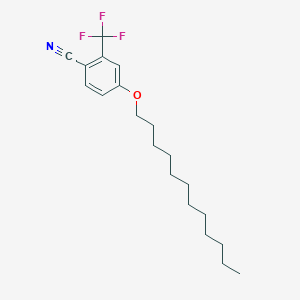
3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom at the third position, a methoxy group at the fourth position, and a trifluoropropyl group attached to the nitrogen atom of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline typically involves multiple steps:
Nitration and Reduction: The starting material, 3-fluoro-4-methoxyaniline, can be synthesized through nitration of 4-methoxyaniline followed by reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and methoxy group on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) under appropriate conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Formation of halogenated or alkylated derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to the unique electronic properties of fluorine. This compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methoxyaniline: Lacks the trifluoropropyl group, making it less hydrophobic and potentially less bioavailable.
3-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of the trifluoropropyl group, which can be used in Suzuki coupling reactions.
3-Fluoro-4-methylaniline: Has a methyl group instead of a methoxy group, altering its electronic properties and reactivity.
Uniqueness
3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline is unique due to the presence of both a methoxy group and a trifluoropropyl group, which confer distinct electronic and steric properties. These features can enhance its performance in specific applications, such as in the development of advanced materials and pharmaceuticals .
Propiedades
Número CAS |
919486-94-5 |
|---|---|
Fórmula molecular |
C10H11F4NO |
Peso molecular |
237.19 g/mol |
Nombre IUPAC |
3-fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline |
InChI |
InChI=1S/C10H11F4NO/c1-16-9-3-2-7(6-8(9)11)15-5-4-10(12,13)14/h2-3,6,15H,4-5H2,1H3 |
Clave InChI |
NVZPXHHXXYZVKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NCCC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



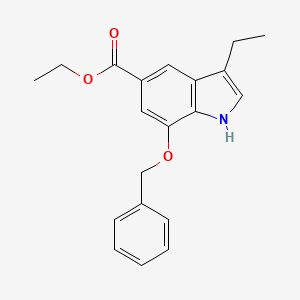
![5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole](/img/structure/B12620910.png)
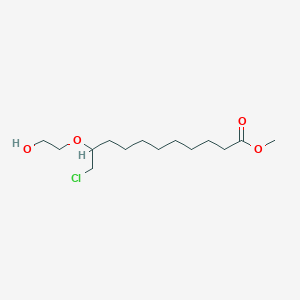
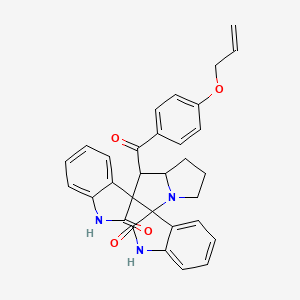
![Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate](/img/structure/B12620925.png)
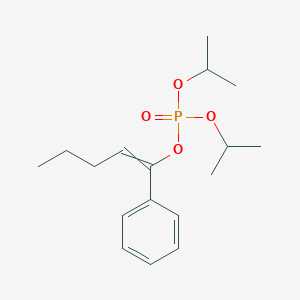
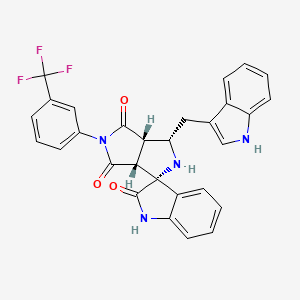
![N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620935.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide](/img/structure/B12620942.png)
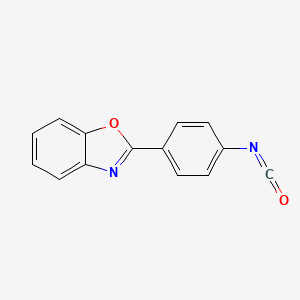
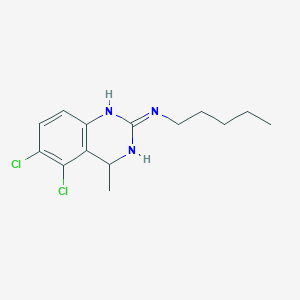
![N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine](/img/structure/B12620960.png)
